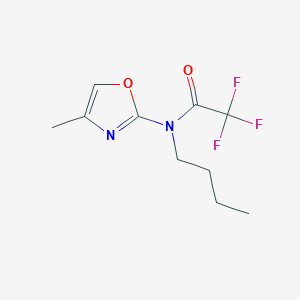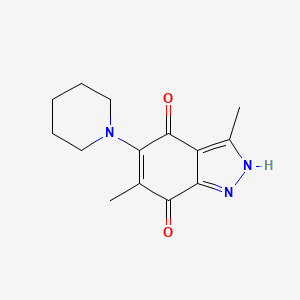![molecular formula C5H5N5S B14615257 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60306-33-4](/img/structure/B14615257.png)
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a unique fusion of thiadiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with thionyl chloride (SOCl2) to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of nitrogen and sulfur atoms in the compound’s structure allows for the formation of hydrogen bonds and other interactions with biological molecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazole ring system, used in medicinal chemistry.
Uniqueness
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
60306-33-4 |
|---|---|
Molekularformel |
C5H5N5S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
thiadiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C5H5N5S/c6-3-1-2-4(5(7)8-3)9-10-11-2/h1H,(H4,6,7,8) |
InChI-Schlüssel |
QBQITRIJXNGARC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1N)N)N=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


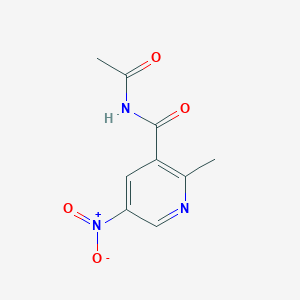
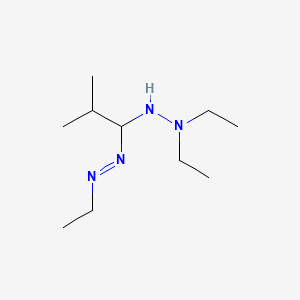
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)
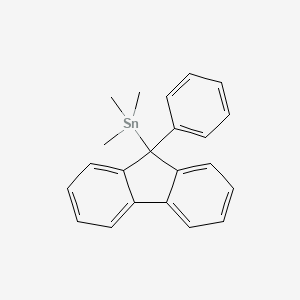
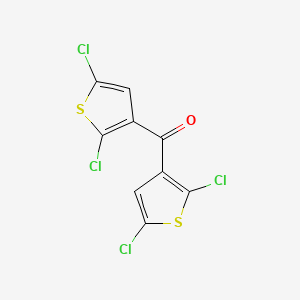
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)
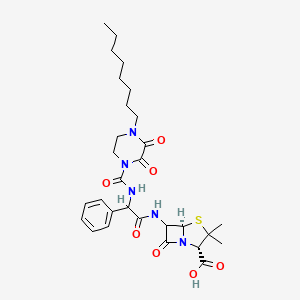
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
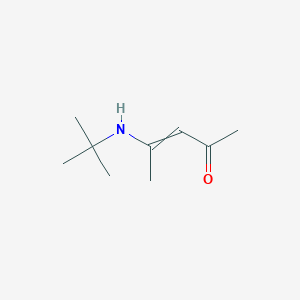
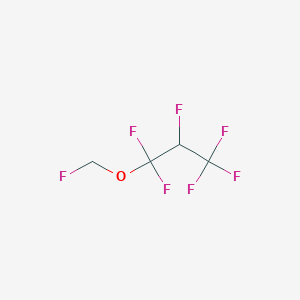

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
